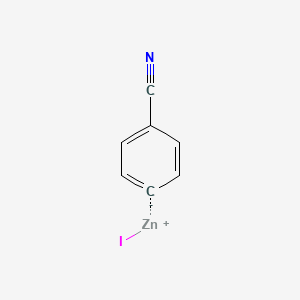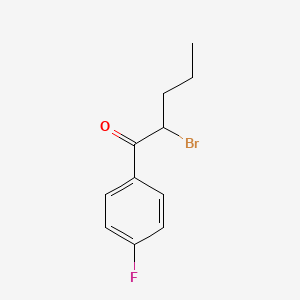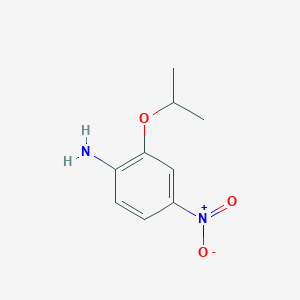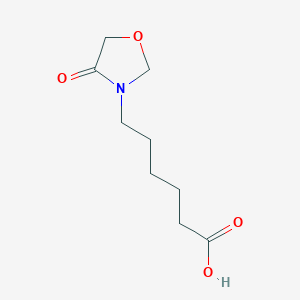
6-(4-Oxooxazolidin-3-yl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Oxooxazolidin-3-yl)hexanoic acid is a chemical compound with a unique structure that includes an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Oxooxazolidin-3-yl)hexanoic acid typically involves the formation of the oxazolidinone ring followed by the attachment of the hexanoic acid chain. One common method includes the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring, followed by subsequent reactions to introduce the hexanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Oxooxazolidin-3-yl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxazolidinone ring or the hexanoic acid chain.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Oxooxazolidin-3-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Oxooxazolidin-3-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, potentially modulating their activity. The hexanoic acid chain may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxo-oxazolidin-3-yl)-butyric acid: This compound has a shorter carbon chain compared to 6-(4-Oxooxazolidin-3-yl)hexanoic acid, which may affect its chemical and biological properties.
(4-Oxo-oxazolidin-3-yl)-acetic acid: This compound has an even shorter chain and different reactivity due to the presence of the acetic acid moiety.
Uniqueness
This compound is unique due to its longer hexanoic acid chain, which can influence its solubility, reactivity, and potential applications. The presence of the oxazolidinone ring also contributes to its distinct chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-(4-oxo-1,3-oxazolidin-3-yl)hexanoic acid |
InChI |
InChI=1S/C9H15NO4/c11-8-6-14-7-10(8)5-3-1-2-4-9(12)13/h1-7H2,(H,12,13) |
InChI Key |
SBOQMNDPKRWADC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(CO1)CCCCCC(=O)O |
Canonical SMILES |
C1C(=O)N(CO1)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


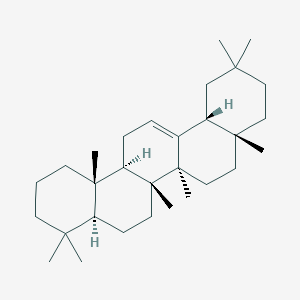
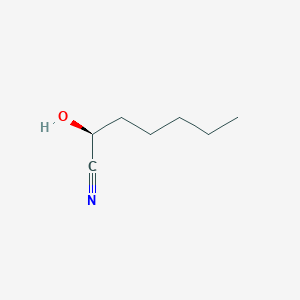
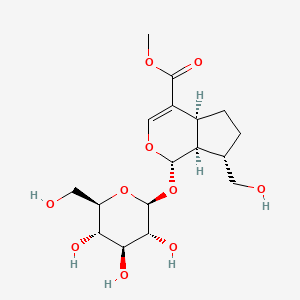
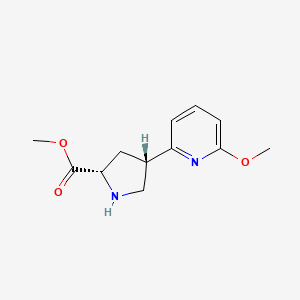
![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[3-(trifluoromethyl)benzene]](/img/structure/B1639013.png)

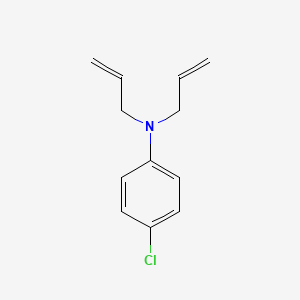
![5-(4-[3-Chloro-4-(3-fluorobenzyloxy)-anilino]-6-quinazolinyl)-furan-2-carbaldehyde tosylate](/img/structure/B1639018.png)
![methyl (2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1639022.png)
![2(3H)-Thiazolone, 3,4-diMethyl-5-[2-[[4-(1-piperazinyl)phenyl]aMino]-4-pyriMidinyl]-](/img/structure/B1639025.png)
